Doxo-emch
CAS No.: 151038-96-9
Cat. No.: VC0003139
Molecular Formula: C37H42N4O13
Molecular Weight: 750.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151038-96-9 |
|---|---|
| Molecular Formula | C37H42N4O13 |
| Molecular Weight | 750.7 g/mol |
| IUPAC Name | N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
| Standard InChI | InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1 |
| Standard InChI Key | OBMJQRLIQQTJLR-FRTGXRTISA-N |
| Isomeric SMILES | C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
| Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Doxorubicin(6-maleimidocaproyl)hydrazone (molecular formula: , molecular weight: 750.75 g/mol) is a semisynthetic derivative of doxorubicin modified at the C-13 ketone position with a 6-maleimidocaproyl hydrazone linker . The maleimide moiety enables covalent binding to thiol groups, particularly cysteine-34 of circulating albumin, while the hydrazone linker provides pH-dependent cleavage under acidic conditions .
Synthesis and Stability
The compound is synthesized via hydrazone formation between doxorubicin and 6-maleimidocaproic acid hydrazide, followed by purification to eliminate unreacted intermediates . Stability studies indicate a shelf life of ≥2 years at -20°C, with degradation occurring primarily via hydrolysis of the hydrazone bond at pH <6.0 .
Mechanism of Action
Prodrug Activation and Tumor Targeting
Following intravenous administration, the maleimide group rapidly conjugates to cysteine-34 of serum albumin, forming a stable thioether bond . This albumin-drug complex accumulates in tumors via the EPR effect, where the acidic microenvironment (pH 6.5–7.0) triggers hydrolysis of the hydrazone linker, releasing free doxorubicin . Intracellularly, lysosomal/endosomal pH (4.5–5.5) further accelerates drug release, ensuring targeted cytotoxicity .
Pharmacodynamics
Doxorubicin intercalates DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to apoptosis . Preclinical models demonstrate that albumin binding increases tumor drug concentrations by 3–5 fold compared to free doxorubicin, while reducing uptake in healthy tissues such as the heart .
Preclinical Efficacy
In Vivo Tumor Models
In murine xenografts of breast carcinoma (3366), ovarian carcinoma (A2780), and small-cell lung cancer (H209), INNO-206 achieved tumor growth inhibition rates of 78–92% at 12 mg/kg, outperforming equimolar doxorubicin (45–67%) . Orthotopic pancreatic cancer (AsPC-1) models showed a 2.1-fold increase in median survival (42 vs. 20 days) .
Clinical Development
Phase I Trial (NCT00948688)
A dose-escalation study in 41 advanced cancer patients established 260 mg/m² as the recommended phase II dose, with dose-limiting toxicities (grade 3 neutropenia and mucositis) observed at 340 mg/m² . Pharmacokinetic analysis revealed a plasma half-life of 28–34 hours, with 93% of administered drug bound to albumin .
Table 1: Phase I Clinical Trial Outcomes
| Parameter | Value (260 mg/m² Cohort) |
|---|---|
| Objective Response Rate | 10% (3/30) |
| Disease Control Rate | 57% (17/30) |
| Median Progression-Free Survival | 4.2 months |
| Grade ≥3 Adverse Events | 12% (myelosuppression) |
Phase II Applications
Ongoing trials investigate INNO-206 in soft-tissue sarcoma (NCT02235701), pancreatic cancer, and anthracycline-resistant breast cancer, with preliminary data showing 34% partial response rates in sarcoma .
Pharmacokinetics and Biodistribution
Plasma Pharmacokinetics
The albumin-bound prodrug exhibits biphasic clearance: an initial distribution phase ( = 2.1 h) and prolonged terminal phase ( = 28–34 h) . Total exposure (AUC) increases dose-proportionally up to 340 mg/m², with <5% free doxorubicin detectable in plasma .
Table 2: Key Pharmacokinetic Parameters
| Parameter | INNO-206 (260 mg/m²) | Doxorubicin (75 mg/m²) |
|---|---|---|
| (μg/mL) | 12.4 ± 2.1 | 1.8 ± 0.3 |
| AUC₀–∞ (h·μg/mL) | 480 ± 89 | 42 ± 6 |
| (L/m²) | 8.2 ± 1.5 | 1,100 ± 200 |
Tumor Biodistribution
In AsPC-1 xenografts, tumor doxorubicin concentrations reached 8.2 μg/g after INNO-206 administration vs. 1.4 μg/g for free doxorubicin, a 5.9-fold increase . Cardiac tissue levels remained below 0.2 μg/g, explaining the reduced cardiotoxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume